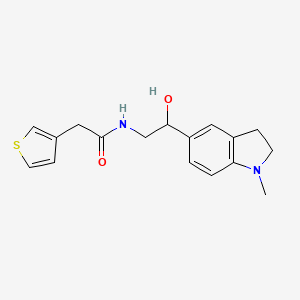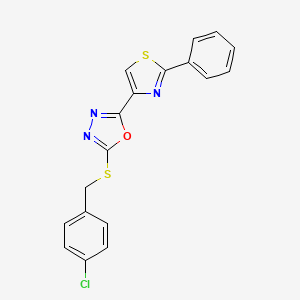
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound that belongs to the class of oxadiazoles and thiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide typically involves multi-step reactions One common method includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives to form the oxadiazole ring The thiazole ring can be introduced through a subsequent reaction with α-haloketones or similar reagents
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thiazole rings.
科学研究应用
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis:
作用机制
The mechanism of action of 4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- 4-Chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide
- 3-[(4-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole
Uniqueness
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the presence of both oxadiazole and thiazole rings, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-14-8-6-12(7-9-14)10-25-18-22-21-16(23-18)15-11-24-17(20-15)13-4-2-1-3-5-13/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUNXRFENNSWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)
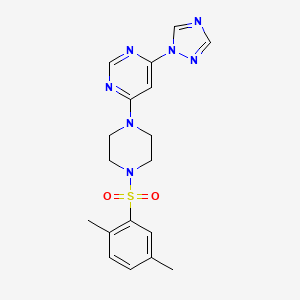
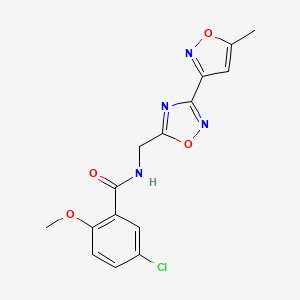
![tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate](/img/structure/B2987457.png)
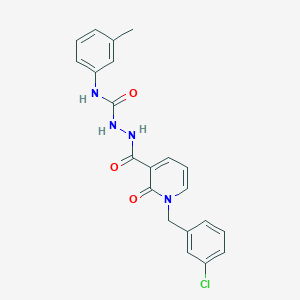
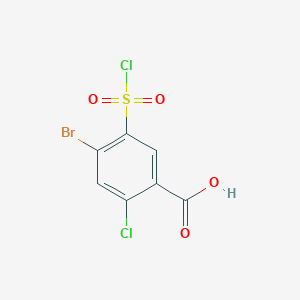
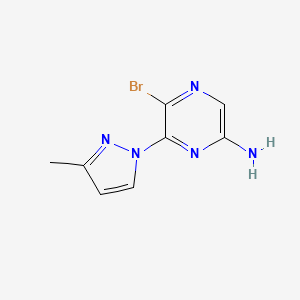
![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)
![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)
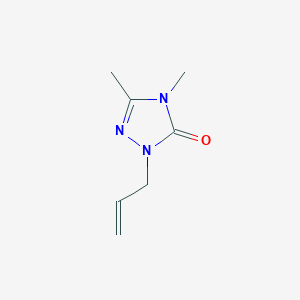
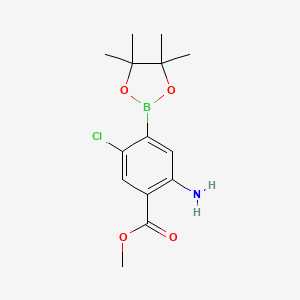
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)
